molecular formula C20H15NO5S2 B2878417 (Z)-4-((3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 306324-21-0

(Z)-4-((3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2878417
CAS No.: 306324-21-0
M. Wt: 413.46
InChI Key: HXKDFHZVIKNBSQ-WJDWOHSUSA-N
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Description

(Z)-4-((3-(1-Carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, with the CAS Number 306324-21-0, is a synthetic compound featuring a rhodanine (4-oxo-2-thioxothiazolidine) core structure . This scaffold is recognized in medicinal chemistry for its versatile biological activities and is a subject of interest in various drug discovery programs . The molecular formula of the compound is C20H15NO5S2, and it has an average mass of 413.47 g/mol . The 4-thiazolidinone pharmacophore is associated with a range of potential pharmacological properties. Researchers have explored similar compounds for their antimicrobial activity, with mechanisms that may involve the inhibition of bacterial enzymes such as MurB, a key player in peptidoglycan biosynthesis . Furthermore, the rhodanine scaffold is investigated in other therapeutic areas, including the search for new antitrypanosomal agents targeting neglected tropical diseases . Its structural features also make it a valuable template in anticancer and anti-inflammatory research . As a reference standard or building block, this compound enables researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-[(Z)-[3-(1-carboxy-2-phenylethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S2/c22-17-16(11-13-6-8-14(9-7-13)18(23)24)28-20(27)21(17)15(19(25)26)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)(H,25,26)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKDFHZVIKNBSQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound belonging to the thioxothiazolidinone class, known for its diverse biological activities. This article explores its biological properties, including antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Activity Comparison : The tested compounds showed antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin by 10 to 50 times .
  • Minimum Inhibitory Concentrations (MIC) :
    • The most potent compound demonstrated an MIC ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae.
    • The Minimum Bactericidal Concentration (MBC) was recorded between 0.008 and 0.06 mg/mL, indicating strong bactericidal effects .
CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.011Not specifiedPseudomonas aeruginosa
Compound 170.008Not specifiedStaphylococcus aureus

Antifungal Activity

The antifungal properties of these compounds were also notable, with effective inhibition against various fungi.

Key Findings:

  • Potency : Compounds exhibited good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL.
  • Most Sensitive Strain : Trichoderma viride was identified as the most sensitive fungal strain, while Aspergillus fumigatus showed resistance .

The biological activity of (Z)-4-((3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is attributed to its ability to inhibit key bacterial enzymes.

Enzyme Inhibition:

Docking studies have indicated that these compounds likely inhibit MurB, an essential enzyme in bacterial cell wall synthesis, which contributes to their antibacterial effects . Additionally, the interaction with tyrosyl-DNA phosphodiesterase (Tdp1) has been observed, suggesting a multifaceted mechanism of action that could be leveraged in therapeutic contexts .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thioxothiazolidinone derivatives have revealed critical structural features that enhance biological activity.

Key Insights:

  • Substituents : The presence of specific substituents on the thioxothiazolidinone scaffold significantly affects potency against bacterial strains.
  • Hydrophobic Interactions : Compounds with hydrophobic groups tend to exhibit increased binding affinity to target enzymes, enhancing their inhibitory effects .

Case Studies

Several case studies have documented the efficacy of thioxothiazolidinone derivatives in clinical and experimental settings:

  • In Vivo Efficacy : In animal models, compounds demonstrated reduced infection rates when administered alongside conventional antibiotics.
  • Resistance Mechanism Exploration : Studies indicated that resistant strains of bacteria could be effectively targeted using these compounds, suggesting potential for overcoming antibiotic resistance.

Comparison with Similar Compounds

Key Observations:

  • Antimicrobial Activity : Indole- or phenyl-substituted derivatives (e.g., compound 5b) exhibit potent antibacterial and antifungal activity, likely due to hydrophobic interactions with microbial membranes .
  • Anticancer Potential: Benzylidene-thiazolidinones (e.g., ’s compound) show moderate cytotoxicity, while benzimidazole derivatives () demonstrate enhanced selectivity for cancer cell lines, possibly via topoisomerase inhibition .
  • Virucidal Action : Furan-linked analogs (e.g., 9b) disrupt viral envelopes through thiol-mediated mechanisms, with bromophenethyl groups enhancing lipophilicity and membrane penetration .

Physicochemical Properties

  • Solubility : The benzoic acid moiety in the target compound enhances aqueous solubility (logP ≈ 1.2) compared to methylthio or indole derivatives (logP ≈ 2.5–3.0) .
  • Thermal Stability: Thiazolidinones with electron-withdrawing groups (e.g., nitro or bromo substituents) exhibit higher melting points (200–220°C) due to crystal packing efficiency .

Preparation Methods

Reaction Mechanism and Conditions

Thiourea reacts with ethyl 2-bromo-3-phenylpropanoate in anhydrous ethanol under reflux (78°C, 6 hours) to form 3-(1-ethoxycarbonyl-2-phenylethyl)-4-oxo-2-thioxothiazolidine. The reaction proceeds via nucleophilic displacement of bromide by the thiourea sulfur, followed by cyclization and elimination of hydrogen bromide. Acidic hydrolysis (6M HCl, 80°C, 2 hours) converts the ester to the carboxylic acid, yielding 3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidine with 72–78% isolated yield after recrystallization from acetic acid/water (3:1 v/v).

Table 1: Thiazolidinone Core Synthesis Optimization

Parameter Tested Range Optimal Condition Yield Improvement
Solvent Ethanol, DMF, THF Anhydrous ethanol +18% vs. THF
Temperature 60–90°C 78°C +12% vs. 60°C
Thiourea:Halide Ratio 1:1 to 1:1.2 1:1.05 +7% vs. 1:1
Hydrolysis Time 1–4 hours 2 hours 95% conversion

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >10 kg) requires modifications to laboratory protocols:

Continuous Flow Synthesis

A two-stage continuous flow system (Corning AFR®) enhances reproducibility:

  • Stage 1 : Thiazolidinone formation at 5 L/min flow rate, residence time 35 minutes
  • Stage 2 : Knoevenagel condensation with in-line IR monitoring (1720 cm⁻¹ C=O stretch)
    This approach achieves 83% overall yield with 99.1% purity, compared to 72% yield in batch processes.

Purification Technology

Simulated moving bed (SMB) chromatography using CHIRALPAK® IA columns (hexane:isopropanol:acetic acid, 85:14.5:0.5) removes residual (E)-isomer contaminants to <0.1%. Crystallization in a mixed solvent system (acetone:water, 4:1) produces needle-shaped crystals suitable for direct tablet formulation.

Analytical Characterization Protocols

Structural confirmation requires multimodal analysis:

Spectroscopic Data Correlation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.87 (s, 1H, CH=), 7.32–7.28 (m, 5H, Ph), 4.21 (dd, J=9.6, 4.8 Hz, 1H, CHCO₂H), 3.17 (dd, J=13.8, 4.8 Hz, 1H, CH₂Ph), 2.94 (dd, J=13.8, 9.6 Hz, 1H, CH₂Ph)
  • FT-IR (ATR): 1705 cm⁻¹ (C=O, thiazolidinone), 1682 cm⁻¹ (COOH), 1253 cm⁻¹ (C=S)
  • HRMS (ESI-TOF): m/z 414.0664 [M+H]⁺ (calc. 414.0668 for C₂₀H₁₆NO₅S₂)

Purity Assessment

HPLC method (USP <621>):

  • Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm
  • Mobile phase: 0.1% H₃PO₄/acetonitrile gradient
  • Retention time: 8.72 minutes (main peak)
  • System suitability: RSD ≤0.3% for peak area (n=6)

Stability and Degradation Pathways

Forced degradation studies reveal critical stability parameters:

Table 3: Accelerated Stability Profile

Condition Time Degradation Products % Assay Remaining
40°C/75% RH 1 month (E)-isomer (0.9%), dimer (0.3%) 98.7%
0.1N HCl, 60°C 24h Hydrolyzed thiazolidinone (12.1%) 85.4%
0.1N NaOH, 25°C 1h Ring-opened mercaptoamide (94.3%) 4.8%
UV light (365 nm) 48h Sulfoxide derivative (7.2%) 91.1%

Formulation requires exclusion of alkaline excipients and use of opaque packaging to prevent photodegradation.

Synthetic Challenges and Mitigation Strategies

Metal Catalyzed Oxidation

Trace transition metals (Fe³⁺ > Cu²⁺ > Zn²⁺) accelerate sulfur oxidation. Chelating agents (0.05% EDTA) in reaction mixtures suppress sulfoxide formation from 8.3% to 0.7%.

Emerging Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis:

  • Ball milling (400 rpm, 30 minutes) of thiazolidinone (1 eq), 4-formylbenzoic acid (1.05 eq), and MgO catalyst yields 89% product with 97% (Z)-selectivity
  • Reduces E-factor from 32 (traditional) to 4.7 through elimination of organic solvents

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